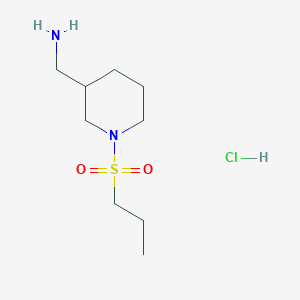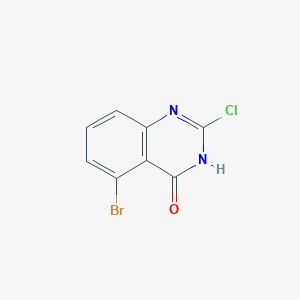
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a difluoroethyl group attached to the indole ring, which may confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.
Formation of the Ethanamine Moiety: The ethanamine group is then attached to the indole ring through a series of reactions, including amination and reduction.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxytryptamine: A related compound with similar structural features but lacking the difluoroethyl group.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Another similar compound that shares the indole core but differs in the substituents attached to the ethanamine moiety.
Uniqueness
2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the difluoroethyl group, which may enhance its chemical stability and biological activity compared to other indole derivatives. This structural modification can lead to distinct pharmacological properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H13ClF2N2O |
|---|---|
Poids moléculaire |
262.68 g/mol |
Nom IUPAC |
2,2-difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12F2N2O.ClH/c1-16-7-2-3-10-8(4-7)9(5-15-10)11(12,13)6-14;/h2-5,15H,6,14H2,1H3;1H |
Clé InChI |
OTHDQSCCDQIRPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


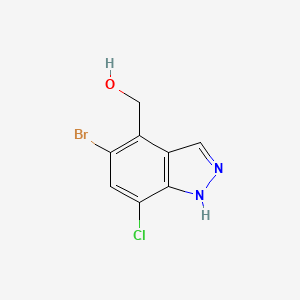
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)

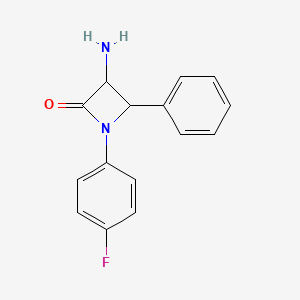

![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)

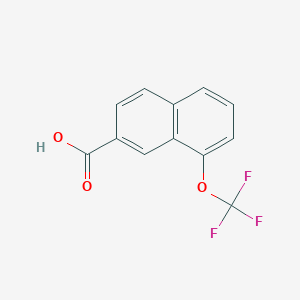

![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)
